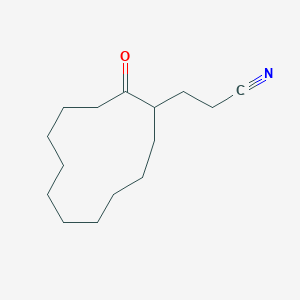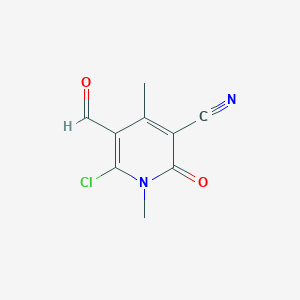
6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile
概要
説明
6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a formyl group, and a nitrile group attached to a pyridine ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of 1,4-dimethyl-2-oxopyridine, followed by formylation and nitrile formation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like formic acid or its derivatives. The nitrile group can be introduced using cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection, temperature control, and purification steps are critical to achieving high purity and yield in large-scale production.
化学反応の分析
Types of Reactions
6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a base.
Major Products
Oxidation: 6-Chloro-5-carboxy-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile.
Reduction: 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-amine.
Substitution: 6-Azido-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile.
科学的研究の応用
Chemistry
In chemistry, 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential inhibitor or activator of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the nitrile and formyl groups suggests possible applications in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production and application in various products.
作用機序
The mechanism of action of 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, while the formyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carboxamide
- 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-methanol
- 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-thiol
Uniqueness
Compared to similar compounds, 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and potential for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
特性
IUPAC Name |
6-chloro-5-formyl-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-6(3-11)9(14)12(2)8(10)7(5)4-13/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVWIBYTOLEQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=O)Cl)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368340 | |
| Record name | 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329348-61-0 | |
| Record name | 6-Chloro-5-formyl-1,2-dihydro-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)
![6H,12H-Benzotriazolo[2,1-a]benzotriazole](/img/structure/B1620943.png)



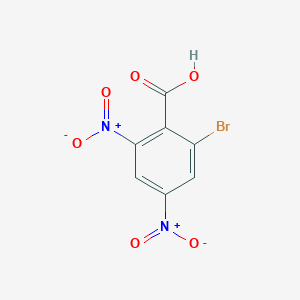
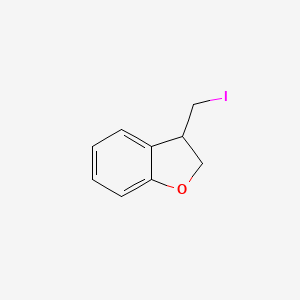
![7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1620956.png)
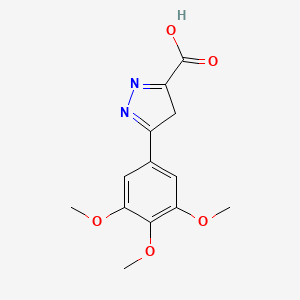
![3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid](/img/structure/B1620958.png)
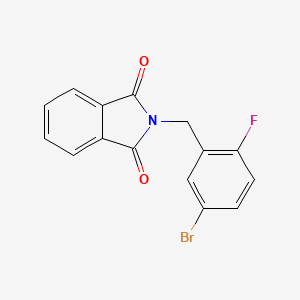
![1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620962.png)
